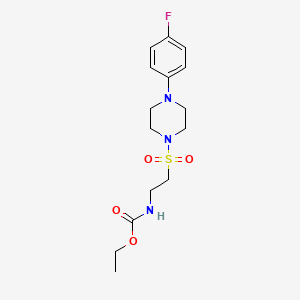

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUWTQKOPVRYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

Sulfonylation: The sulfonyl group is introduced through the reaction of the piperazine derivative with sulfonyl chlorides.

Carbamate Formation: The final step involves the reaction of the sulfonylated piperazine derivative with ethyl chloroformate to form the ethyl carbamate moiety.

Industrial Production Methods

Industrial production methods for Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl group or the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate serves as a versatile building block in organic synthesis. It can be modified to create more complex molecules, making it valuable for developing new materials and chemical processes.

Biology

In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its potential as an inhibitor or modulator in biochemical pathways is of particular interest, especially in relation to:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The therapeutic potential of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is being investigated across several areas:

- Anti-inflammatory Effects : Investigations into its ability to reduce inflammation markers indicate promise for treating inflammatory diseases.

- Antiviral Properties : The compound's mechanism of action suggests it may interfere with viral replication processes.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the efficacy of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast cancer cells, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfonamide group in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, while the sulfonyl and carbamate groups contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine and Carbamate Moieties

a. 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Piperazine ring with a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetic acid side chain.

- Key Differences :

- The Fmoc group (a bulky aromatic substituent) replaces the 4-fluorophenyl and sulfonyl-ethylcarbamate chain.

- Lacks the sulfonyl group, reducing polarity compared to the target compound.

- Applications : Used in peptide synthesis as a protecting group for amines .

b. Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate

- Structure: Carbamate attached to a propyl chain with phenyl and trifluoromethylphenoxy substituents.

- Key Differences: No piperazine core; instead, a propyl linker connects aromatic groups. The trifluoromethylphenoxy group introduces strong electron-withdrawing effects, contrasting with the 4-fluorophenyl’s moderate electronegativity.

- Applications : Listed as a pesticide-related impurity or intermediate .

Functional Analog: Carbamate Derivatives in Agrochemicals

a. Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)

- Structure : Carbamate with a diphenylethoxy chain.

- Key Differences: Phenoxy groups dominate the structure, lacking piperazine or sulfonyl functionalities. Higher lipophilicity due to aromatic ethers.

- Applications : Insect growth regulator targeting juvenile hormone receptors .

b. Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate)

Comparative Analysis Table

Key Observations and Implications

Piperazine vs. Non-Piperazine Cores: The target compound’s piperazine core distinguishes it from agrochemical carbamates (e.g., fenoxycarb), suggesting divergent biological targets.

Sulfonyl Group Impact : The sulfonyl-ethylcarbamate chain in the target compound enhances polarity compared to ether-linked analogs, possibly improving aqueous solubility or altering metabolic pathways.

Fluorine Substitution : The 4-fluorophenyl group balances lipophilicity and electronic effects, a strategy common in drug design to optimize bioavailability and target engagement.

Biological Activity

Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a compound of considerable interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of the compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a piperazine ring, a sulfonyl group, and a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 445.50 g/mol. The structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits potent inhibitory effects against both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or alter membrane integrity.

- Anticancer Properties : Research indicates that related compounds demonstrate significant antiproliferative effects against various cancer cell lines, suggesting that this compound may also inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Overview

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Potent against Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |

| Anticancer | Significant antiproliferative activity | Induction of apoptosis; inhibition of cell proliferation |

| Serotonin Receptor Modulation | Potential antagonist activity | Binding to serotonin receptors leading to physiological effects |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate showed strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage levels for potential therapeutic applications.

- Anticancer Activity : In vitro tests revealed that the compound significantly inhibited the proliferation of human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. For instance, one study reported an IC50 value of 18 μM, indicating effective cancer cell growth inhibition.

- Mechanistic Studies : Further research indicated that the compound's anticancer effects might be linked to its ability to enhance caspase activity, leading to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

Comparative studies have shown that while ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate shares structural similarities with other piperazine derivatives, it exhibits unique biological properties that enhance its potential as a therapeutic agent.

| Compound | Structure Similarity | Biological Activity |

|---|---|---|

| Compound A | Moderate | Antimicrobial |

| Compound B | High | Anticancer |

| Ethyl Compound | Unique | Broad-spectrum efficacy |

Q & A

Q. What are the key synthetic strategies for preparing Ethyl (2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate?

The synthesis typically involves:

- Piperazine ring formation : Reacting ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the piperazine core .

- Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) at 0–25°C .

- Carbamate coupling : Using chloroformate reagents or carbamoylation agents (e.g., ethyl chloroformate) in the presence of a base (e.g., triethylamine) .

- Purification : Employing column chromatography or preparative HPLC (e.g., Chromolith columns) for isolation .

Q. How can the purity and structural integrity of this compound be validated?

- Spectroscopic characterization : Use H/C NMR to confirm the presence of the fluorophenyl, piperazine, sulfonyl, and carbamate moieties. For example, the sulfonyl group exhibits characteristic C NMR signals near 55–60 ppm .

- Mass spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- HPLC analysis : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Dissolution : Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s limited solubility in water .

- Reaction medium : THF or dichloromethane is suitable for sulfonylation and carbamate-forming reactions .

- Storage : Store in anhydrous conditions at –20°C to prevent hydrolysis of the sulfonyl or carbamate groups .

Advanced Research Questions

Q. How does the sulfonyl group influence the compound’s pharmacokinetic properties?

- Metabolic stability : The sulfonyl group enhances resistance to enzymatic hydrolysis compared to esters or amides, as shown in analogues with similar substituents .

- Membrane permeability : LogP calculations (e.g., using ACD/Labs Percepta) predict moderate lipophilicity (~2.5), balancing blood-brain barrier penetration and aqueous solubility .

- Experimental validation : Perform Caco-2 cell assays to measure apparent permeability (P) and assess efflux ratios .

Q. What strategies can resolve contradictions in receptor-binding data for this compound?

- Radioligand displacement assays : Compare binding affinities (K) across serotonin (5-HT) and dopamine (D) receptors using H-labeled ligands (e.g., H-ketanserin for 5-HT) .

- Functional selectivity : Use cAMP or β-arrestin recruitment assays (e.g., BRET/FRET) to differentiate G-protein–biased vs. balanced signaling .

- Molecular docking : Model interactions with receptor crystal structures (e.g., PDB: 6WGT for 5-HT) to rationalize discrepancies in binding data .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Core modifications : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents to enhance receptor selectivity .

- Linker flexibility : Shorten the ethyl spacer between sulfonyl and carbamate groups to reduce conformational entropy and improve binding .

- In vivo testing : Evaluate pharmacokinetic-pharmacodynamic (PK/PD) correlations in rodent models after systemic administration .

Q. What analytical methods are critical for detecting degradation products under stress conditions?

- Forced degradation : Expose the compound to heat (40–60°C), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% HO) .

- LC-MS/MS profiling : Identify degradation products (e.g., sulfonic acid or ethylamine derivatives) using gradient elution and tandem mass fragmentation .

- Stability-indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to quantify degradation ≤2% over 6 months at 25°C/60% RH .

Methodological Notes

- Safety protocols : Handle with nitrile gloves and fume hoods due to potential respiratory and dermal toxicity (H315, H319) .

- Data reproducibility : Replicate key experiments (e.g., receptor binding) with independent compound batches to confirm activity .

- Computational tools : Use Gaussian 16 for DFT calculations or AutoDock Vina for docking studies to guide synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.